molecular formula C17H21ClN4O2S B425295 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide

Cat. No.: B425295
M. Wt: 380.9g/mol
InChI Key: AZIYROLRIJMCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is a synthetic organic compound that features a triazole ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Propyl Group: The propyl group is added via an alkylation reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products, hydrogenated triazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be explored for its potential as a pharmacophore. The triazole ring and morpholine moiety are

Properties

Molecular Formula

C17H21ClN4O2S

Molecular Weight

380.9g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C17H21ClN4O2S/c1-2-7-22-16(13-3-5-14(18)6-4-13)19-20-17(22)25-12-15(23)21-8-10-24-11-9-21/h3-6H,2,7-12H2,1H3

InChI Key

AZIYROLRIJMCSY-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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